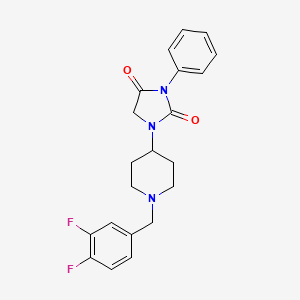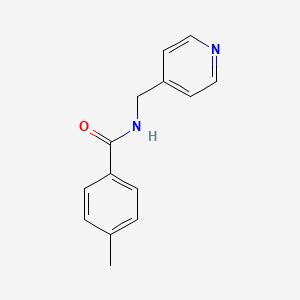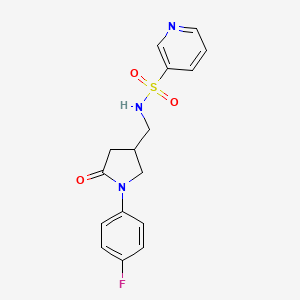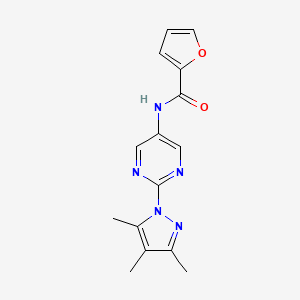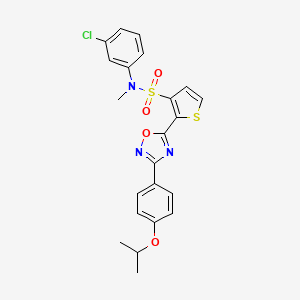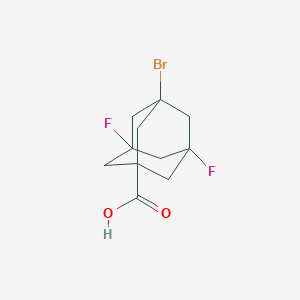![molecular formula C19H19N5O2S B2415550 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-46-2](/img/structure/B2415550.png)
5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a triazole-pyrimidine hybrid . It is part of a series of novel compounds that have been synthesized and evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involves the design and characterization of these compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Compound Synthesis
Research in heterocyclic chemistry has explored the synthesis and applications of compounds related to 5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Studies demonstrate various synthetic routes and reactions involving similar heterocyclic frameworks, indicating the compound's relevance in developing new chemical entities with potential biological and pharmacological activities. For example, research on heterocyclic compounds like thieno[2,3-d:4,5-d′]dipyrimidines and triazolopyrimidines offers insights into the synthetic versatility and potential application areas of such molecules (Clark & Hitiris, 1984).
Supramolecular Chemistry
In supramolecular chemistry, novel pyrimidine derivatives have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies highlight the compound's utility in creating complex molecular structures through non-covalent interactions, which can be pivotal in material science and nanotechnology (Fonari et al., 2004).
Biological Activities
Research has also been directed towards evaluating the biological activities of triazolopyrimidine derivatives, including antimicrobial properties. Such studies provide a foundation for further exploration into the therapeutic potentials of these compounds (Abdel‐Aziz et al., 2008). Additionally, the synthesis of structural analogs of promising agents, like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and their evaluation for tuberculostatic activity, reveals the importance of such compounds in developing new treatments for infectious diseases (Titova et al., 2019).
Wirkmechanismus
The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Zukünftige Richtungen
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this one, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
5-methyl-7-(5-methylfuran-2-yl)-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-11-9-10-14(26-11)16-15(17(25)21-13-7-5-4-6-8-13)12(2)20-18-22-19(27-3)23-24(16)18/h4-10,16H,1-3H3,(H,21,25)(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKILLJAKULGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
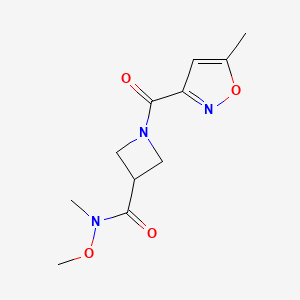
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
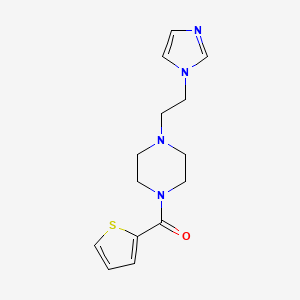
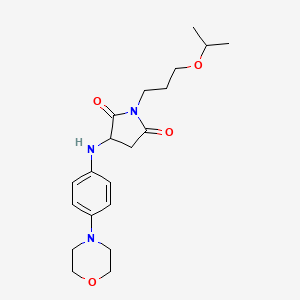
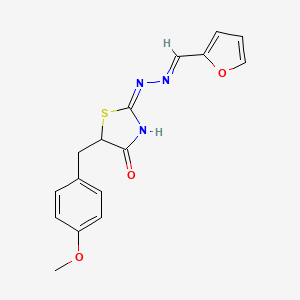
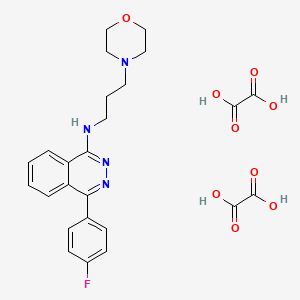
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2415478.png)
